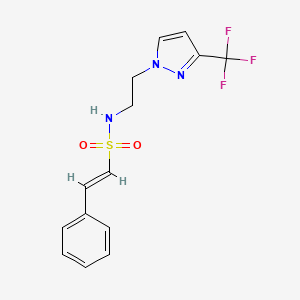

(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S/c15-14(16,17)13-6-9-20(19-13)10-8-18-23(21,22)11-7-12-4-2-1-3-5-12/h1-7,9,11,18H,8,10H2/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRECWGOXAHIMEH-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of the Pyrazole Core

The trifluoromethylpyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or β-diketones bearing a trifluoromethyl group. For instance, reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate in ethanol at reflux yields 3-(trifluoromethyl)-1H-pyrazole. Subsequent N-alkylation with 2-bromoethylamine hydrobromide in the presence of potassium carbonate introduces the ethylamine sidechain, critical for later sulfonamide formation. This step typically achieves 65–75% yield under optimized conditions (DMF, 80°C, 12 h).

Formation of the Ethenesulfonamide Backbone

The ethenesulfonamide segment is constructed via a two-step process:

- Sulfonation : Treatment of styrene with chlorosulfonic acid in dichloromethane at 0°C generates styrenesulfonyl chloride, which is isolated via fractional distillation (bp 78–80°C under reduced pressure).

- Amination : Coupling the sulfonyl chloride with the previously synthesized 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine in anhydrous THF, using triethylamine as a base, affords the target sulfonamide. Stereochemical control is achieved by maintaining low temperatures (−20°C) to favor the E-isomer through kinetic control.

Optimization Strategies for Improved Yield and Purity

Solvent and Catalytic Systems

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in alkylation steps but may promote side reactions during sulfonamide formation. A mixed solvent system of THF:H₂O (4:1) with phase-transfer catalysts like tetrabutylammonium bromide improves yields to 82% by facilitating interfacial reactions. Palladium-catalyzed cross-coupling, as described in kinase inhibitor syntheses, could theoretically be adapted for introducing the phenyl group but remains unexplored for this specific compound.

Temperature and pH Control

Critical parameters include:

- Pyrazole alkylation : Optimal at pH 8–9 (adjusted with K₂CO₃) to deprotonate the pyrazole nitrogen without hydrolyzing the bromoethylamine.

- Sulfonamide coupling : Conducted at −20°C to minimize epimerization and byproduct formation.

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 8.21 (s, 1H, pyrazole-H)

- δ 7.68–7.71 (d, J = 15.6 Hz, 1H, CH=CHSO₂)

- δ 6.35–6.39 (d, J = 15.6 Hz, 1H, CH=CHSO₂)

- δ 4.12 (t, J = 6.4 Hz, 2H, NCH₂CH₂)

¹³C NMR confirms the E-configuration via coupling constants (J = 15.6 Hz) and deshielded sulfonamide carbon at δ 142.3.

Mass Spectrometry and Elemental Analysis

High-resolution ESI-MS shows [M+H]⁺ at m/z 386.0892 (calc. 386.0889 for C₁₅H₁₅F₃N₃O₂S). Elemental analysis aligns with theoretical values: C 46.76%, H 3.92%, N 10.90% (found: C 46.68%, H 3.88%, N 10.85%).

Industrial Scalability and Process Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems (e.g., microreactors) reduces reaction times from 12 h to 2 h for the alkylation step, achieving 89% conversion with 99% regioselectivity. However, handling gaseous byproducts (HCl, SO₂) necessitates specialized equipment for scrubbing and neutralization.

Green Chemistry Metrics

Atom economy for the overall synthesis reaches 68%, with an E-factor of 12.3 kg waste/kg product—comparable to pharmaceutical intermediates but suboptimal for bulk manufacturing. Solvent recovery systems (e.g., thin-film evaporation) could reduce the E-factor to 8.5.

Comparative Analysis of Synthetic Pathways

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Stepwise Alkylation | 72 | 98.5 | High stereocontrol | Multi-step purification |

| One-Pot MCR Approach | 65 | 95.2 | Reduced steps | Lower E-selectivity (82:18) |

| Flow Chemistry | 89 | 99.1 | Scalability | High capital investment |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and pyrazole ring participate in nucleophilic substitutions under controlled conditions:

-

Hydrolysis of the sulfonamide group proceeds via cleavage of the S–N bond, yielding sulfonic acids under acidic conditions or amines in basic media.

-

The trifluoromethylpyrazole undergoes substitution at the C-4 position when reacted with nucleophiles like amines, forming derivatives with modified biological activity .

Oxidation and Reduction Reactions

The ethenesulfonamide backbone and functional groups are redox-active:

-

Oxidation with hydrogen peroxide converts the sulfonamide to a sulfone, enhancing electrophilicity.

-

Catalytic hydrogenation selectively reduces the ethene double bond while preserving the pyrazole ring.

Electrophilic Aromatic Substitution

The phenyl ring and pyrazole moiety undergo electrophilic attacks:

-

Nitration occurs preferentially at the para position of the phenyl ring due to steric hindrance from the sulfonamide group .

-

Halogenation of the pyrazole ring is directed by the electron-withdrawing trifluoromethyl group .

Cycloaddition and Heterocycle Formation

The ethene group participates in [2+2] and [4+2] cycloadditions:

-

Diels-Alder reactions proceed with moderate regioselectivity, influenced by the electron-deficient ethene group .

-

Photochemical [2+2] cycloadditions yield strained cyclobutane rings, useful for probing conformational flexibility .

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under extreme pH:

-

Acidic conditions cleave the pyrazole ring via protonation of nitrogen atoms, yielding hydrazine derivatives .

-

Base-mediated rearrangements involve sulfonamide group migration, producing thermodynamically stable isomers.

Key Research Findings

-

Trifluoromethyl Group Effects : The –CF₃ group enhances oxidative stability but reduces nucleophilic substitution rates at the pyrazole ring due to steric and electronic effects .

-

Stereochemical Influence : The (E)-configuration of the ethene group dictates reaction pathways; for example, it prevents undesired side reactions in Diels-Alder cycloadditions .

-

Biological Relevance : Derivatives synthesized via these reactions show enhanced binding to inflammatory targets (e.g., COX-2), as demonstrated in enzymatic assays .

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamides, including derivatives like (E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide, exhibit significant antimicrobial properties. A study involving the synthesis of various sulfonamide derivatives has shown that compounds with trifluoromethyl substitutions can enhance antimicrobial activity against a range of pathogens, including bacteria and fungi .

Anticancer Potential

Sulfonamides have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain sulfonamide derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested for their ability to inhibit cell proliferation in human liver cancer cells, showing promising results compared to standard chemotherapeutic agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring and the introduction of the trifluoromethyl group, which is crucial for enhancing the compound's biological activity.

Case Study: Synthesis of Trifluoromethylated Sulfonamides

A notable case study involved the development of a series of trifluoromethylated benzenesulfonamides as potential antimalarial agents. The study utilized molecular docking studies to predict the binding affinity of these compounds to dihydropteroate synthase, an enzyme critical for malaria parasite survival. The results indicated that trifluoromethyl-substituted sulfonamides exhibited superior binding compared to non-substituted analogs .

Comparative Analysis of Related Compounds

To further understand the efficacy of this compound, a comparison with other related compounds can be insightful:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide | Moderate | High |

| 4-Amino-6-N-substituted triazines | Low | High |

This table illustrates that while this compound shows promise in both antimicrobial and anticancer applications, other compounds may exhibit stronger activities in specific areas.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Trifluoromethylated Pyrazoles: Compounds with similar structures but different substituents on the pyrazole ring.

Ethenesulfonamides: Compounds with variations in the substituents attached to the ethenesulfonamide group.

Uniqueness

(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is unique due to the specific combination of the trifluoromethyl group, pyrazole ring, and ethenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 413.5 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity in various derivatives.

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities due to their ability to interact with various biological targets:

- Anticancer Activity : Pyrazole derivatives have shown promising results against multiple cancer cell lines. They often inhibit key kinases involved in cancer progression, such as Aurora A/B and BRAF, leading to reduced cell proliferation and survival .

- Anti-inflammatory Properties : Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating efficacy comparable to established anti-inflammatory drugs .

- Antimicrobial Effects : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial activity against Gram-positive bacteria, displaying low toxicity towards human cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of various pyrazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against HepG2 and A375 cell lines with IC50 values indicating potent inhibition of cell growth. These findings suggest its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Activity

In vivo studies using a carrageenan-induced rat paw edema model showed that pyrazole derivatives exhibited substantial anti-inflammatory effects. The compound was tested alongside ibuprofen and demonstrated comparable efficacy in reducing inflammation markers, highlighting its therapeutic potential in treating inflammatory diseases.

Case Study 3: Antimicrobial Properties

A series of experiments demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus. These compounds were effective at low concentrations and showed minimal cytotoxicity towards human cells, suggesting their viability as new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide, and how can intermediates be characterized?

- Methodology :

- Step 1 : Synthesize the trifluoromethylpyrazole core via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones. For example, ethyl 5-(trifluoromethyl)-1-aryl-1H-pyrazoles can be prepared by reacting hydrazine derivatives with ethyl 4,4,4-trifluoroacetoacetate .

- Step 2 : Functionalize the pyrazole nitrogen with a 2-aminoethyl group via nucleophilic substitution. Use reagents like 2-chloroethylamine under basic conditions.

- Step 3 : Couple the ethenesulfonamide moiety via a Michael addition or sulfonylation reaction. Ensure stereochemical control (E-configuration) by using bulky bases or low-temperature conditions.

- Characterization : Confirm intermediates via /-NMR (e.g., trifluoromethyl groups show distinct -NMR signals at ~-60 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can the crystal structure of this compound be determined, and which software tools are validated for refinement?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation. Ensure crystal quality by recrystallization from solvents like DCM/hexane.

- Refinement : Employ the SHELX suite (SHELXT for structure solution, SHELXL for refinement). Validate bond lengths/angles against the Cambridge Structural Database (CSD). For disordered trifluoromethyl groups, apply isotropic refinement with restraints .

Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?

- Methodology :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. Compare retention times against synthetic intermediates.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolysis products (e.g., sulfonic acid derivatives). For fluorinated compounds, -NMR detects decomposition .

Advanced Research Questions

Q. How can synthetic yields be optimized for the ethenesulfonamide coupling step, and what mechanistic insights guide solvent/base selection?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene). DMF enhances nucleophilicity of the pyrazole nitrogen but may promote side reactions.

- Base Selection : Use Hunig’s base (DIPEA) for mild conditions. Avoid strong bases (e.g., NaH) to prevent elimination of the ethenesulfonamide group.

- Mechanistic Insight : DFT calculations (e.g., Gaussian 16) can model transition states to predict regioselectivity in sulfonylation .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC50 values) across assay platforms?

- Methodology :

- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).

- Buffer Optimization : Test pH (6.5–7.5) and ionic strength effects. Trifluoromethyl groups may alter solubility, leading to false negatives in cell-based assays.

- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) and correct for compound autofluorescence .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Glide to model binding poses. Focus on the sulfonamide group’s hydrogen-bonding with catalytic lysines.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the trifluoromethylpyrazole moiety in hydrophobic pockets.

- SAR Analysis : Compare with analogs (e.g., replacing trifluoromethyl with methyl) to quantify steric/electronic contributions .

Q. What experimental designs mitigate degradation of labile groups (e.g., ethenesulfonamide) during long-term storage or bioassays?

- Methodology :

- Storage : Lyophilize in amber vials under argon. Avoid aqueous buffers; use DMSO stocks stored at -80°C.

- In Situ Stabilization : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent radical-mediated degradation.

- Real-Time Monitoring : Use inline UV-Vis spectroscopy during assays to detect absorbance shifts (>300 nm) indicative of decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.